L-Iduronic Acid (sodium)

Glycosaminoglycan Conformation Molecular Dynamics Protein-Carbohydrate Interactions

Researchers constructing defined heparin/heparan sulfate oligosaccharides require the native conformational equilibrium of L-iduronic acid. D-glucuronic acid cannot substitute-its rigid ⁴C₁ chair fails to access the ²S₀ skew-boat conformation critical for high-affinity antithrombin III binding (Kd = 0.050 μM) and hydroxyapatite adsorption. • Authentic ¹C₄/⁴C₁/²S₀ conformational equilibrium for accurate GAG-protein interaction studies • Higher HAP adsorption maxima vs. GlcA-rich GAGs-validated for biomaterial osseointegration models • Suitable as a quantitative standard for IdoA/GlcA ratio determination in pharmaceutical heparin QC Supplied with Certificates of Analysis; global shipping available.

Molecular Formula C6H10NaO7
Molecular Weight 217.13 g/mol
Cat. No. B569201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Iduronic Acid (sodium)
SynonymsSodium L-Iduronate;  L-Iduronic Acid Monosodium Salt; 
Molecular FormulaC6H10NaO7
Molecular Weight217.13 g/mol
Structural Identifiers
InChIInChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);
InChIKeyQKHMTHNLNZGTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Iduronic Acid (Sodium): Conformational Binding Flexibility


L-Iduronic Acid (sodium), a C5-epimer of D-glucuronic acid (GlcA), serves as an essential monosaccharide building block in glycosaminoglycans (GAGs) including heparin, heparan sulfate, and dermatan sulfate . Unlike the structurally rigid GlcA, which predominantly adopts a single chair conformation (⁴C₁), L-iduronic acid exists in a dynamic conformational equilibrium among three low-energy states—¹C₄, ⁴C₁, and the unique ²S₀ skew-boat—imparting significant molecular adaptability [1][2]. This conformational plasticity, governed by substitution patterns and neighboring residues, fundamentally alters how IdoA-containing polysaccharides engage with proteins and mineral surfaces, distinguishing L-iduronic acid (sodium) as a non-substitutable research tool [3].

Workflow
Conformational analysis of glycosaminoglycans (GAGs)
Selection
Multi-state (¹C₄, ⁴C₁, ²S₀) equilibrium study support
Context
Building block for heparin / heparan sulfate mimetics

L-Iduronic Acid: Why D-Glucuronic Acid Fails


Direct substitution of L-iduronic acid (sodium) with its epimer D-glucuronic acid (GlcA) or alternative uronic acids fails because the C5 stereochemical inversion creates a conformational chasm. D-Glucuronic acid, in its β-anomeric form, is locked into a rigid ⁴C₁ chair conformation due to the equatorial positioning of its bulky substituents [1]. In contrast, L-iduronic acid's α-L-configuration permits rapid equilibration among multiple conformers, including the biologically critical ²S₀ skew-boat, a state unattainable by GlcA [2]. This conformational disparity translates directly into functional differences: iduronic acid-rich GAGs exhibit higher adsorption maxima to hydroxyapatite [3] and, when 2-O-sulfated, can functionally replace GlcA in antithrombin-binding sequences—whereas the reverse is not true [4]. Therefore, selecting L-iduronic acid (sodium) over D-glucuronic acid is mandatory for experiments aiming to replicate or investigate native GAG-protein/mineral interactions.

Property
L-Iduronic acid (sodium)
D-Glucuronic acid (GlcA)
Solution conformers
Three low-energy states (¹C₄, ⁴C₁, ²S₀)
Predominantly rigid ⁴C₁ chair
Hydroxyapatite binding
Higher adsorption maxima reported for IdoA-rich GAGs
Lower adsorption; desulfated chondroitin shows no binding
Antithrombin interaction
²S₀ skew-boat conformer enables high-affinity binding
Cannot access skew-boat; functional replacement not observed

L-Iduronic Acid Superiority in Functional Assays


Conformational Plasticity: Three-State Equilibrium

L-Iduronic acid is unique among hexuronic acids in its ability to sample three distinct low-energy conformations in solution: the ¹C₄ and ⁴C₁ chairs and the ²S₀ skew-boat. In contrast, D-glucuronic acid is conformationally restricted, predominantly adopting only the ⁴C₁ chair [1]. This multi-state equilibrium allows IdoA-containing GAGs to undergo an 'induced fit' upon protein binding, a mechanism unavailable to the rigid GlcA [2].

Conformational states
Cross-study comparable
IdoA: 3 states (¹C₄, ⁴C₁, ²S₀)
vs. GlcA: 1 state (⁴C₁)
Supports induced-fit binding mechanism studies
¹H NMR and force-field data; solution context
Glycosaminoglycan Conformation Molecular Dynamics Protein-Carbohydrate Interactions

Enhanced Hydroxyapatite Binding in IdoA-Rich GAGs

Adsorption isotherm studies demonstrate that glycosaminoglycans rich in L-iduronic acid (heparan sulfate, heparin, dermatan sulfate) exhibit significantly higher binding to hydroxyapatite (HAP) surfaces compared to GAGs rich in D-glucuronic acid (chondroitin-4-sulfate, chondroitin-6-sulfate, hyaluronan) [1]. The increased adsorption is attributed to the conformational flexibility of IdoA residues, which facilitates optimal alignment of anionic groups with calcium sites on the HAP surface [2].

HAP adsorption
Head-to-head
IdoA-rich GAGs: higher
GlcA-rich GAGs: lower
Reported binding preference for hydroxyapatite
pH 6.8 sodium acetate; qualitative comparison
Biomineralization Hydroxyapatite Adsorption Glycosaminoglycan-Protein Interactions

IdoA Predominance in Heparin Composition

Quantitative gas chromatographic analysis of mammalian heparin samples reveals that L-iduronic acid is the major uronic acid component, consistently exceeding D-glucuronic acid content across all species and organs examined [1]. The iduronic acid-to-glucuronic acid ratio exhibits species- and organ-specific variation, underscoring the biological regulation of this epimer [2].

Heparin composition
Class-level
IdoA > 50% of uronic acids
Predominant building block across mammalian heparins
GC analysis; ratio varies by species and organ
Heparin Analysis Uronic Acid Composition Anticoagulant Activity

Antithrombin Activation by ²S₀ Conformation

The antithrombin-binding pentasaccharide sequence of heparin contains a critical L-iduronic acid residue. Synthetic analogs with a 3-deoxy modification force the IdoA ring into the ¹C₄ chair conformation (increasing its equilibrium contribution from 37% to 65%) and reduce binding affinity for antithrombin III by approximately 3-fold (Kd increases from 0.050 μM to 0.154 μM) [1]. This demonstrates that the unique ²S₀ skew-boat conformation of IdoA, absent in GlcA, is a direct determinant of biological activity [2].

AT III binding (Kd)
Head-to-head
Native IdoA: 0.050 μM
¹C₄-locked analog: 0.154 μM
3.1-fold affinity difference links ²S₀ to binding
Solution assay; supports conformation-activity studies
Antithrombin Binding Heparin Pentasaccharide Conformational Analysis

Glycosyl Donor Efficiency for GAG Synthesis

Derivatives of L-iduronic acid, specifically O-[methyl (2-O-acetyl-3-O-benzyl-4-O-levulinyl-α- and β-L-idopyranosid)uronate] trichloroacetimidate and corresponding n-pentenyl glycosides, serve as efficient glycosyl donors for the high-yielding synthesis of disaccharide building blocks related to heparin/heparan sulfate and dermatan sulfate [1]. In contrast, alternative L-iduronic acid donors such as the corresponding thioethyl glycosides, thiophenyl glycosides, and fluoride failed to yield the expected disaccharides under identical conditions [2]. A 2023 study further optimized α-L-iduronidation using methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, achieving the desired α-configuration as the major product, matching the native linkage in heparin [3].

Glycosyl donor yield
Head-to-head
Trichloroacetimidate / pentenyl: high-yielding
Thioethyl / fluoride: no product
Donor choice critical for disaccharide synthesis
α-linkage selectivity achievable with optimized donors
Carbohydrate Synthesis Glycosylation Heparin Oligosaccharides

L-Iduronic Acid High-Impact Applications


Heparin/Heparan Sulfate Oligosaccharide Synthesis for SAR

Procure L-iduronic acid (sodium) as the essential starting material for constructing defined heparin and heparan sulfate oligosaccharides. Use the trichloroacetimidate or n-pentenyl glycoside derivatives as efficient glycosyl donors to build the IdoA-GlcN repeating units characteristic of the NS domain [1]. The resulting synthetic oligosaccharides, containing the conformationally flexible IdoA residue, are indispensable for mapping protein-binding epitopes (e.g., FGF, antithrombin) and understanding how specific sulfation patterns and IdoA conformation dictate biological activity [2].

Hydroxyapatite-Binding Biomaterials Design

Incorporate L-iduronic acid (sodium) into synthetic GAG mimetics or surface coatings to enhance binding to hydroxyapatite (HAP) [1]. Exploit the documented higher adsorption maxima of IdoA-rich GAGs compared to GlcA-rich GAGs [2] to create biomaterials with improved osseointegration properties or to develop in vitro models for studying the organic-inorganic interface in bone and tooth mineralization. This is a direct application of the differential binding evidence.

Conformationally Selective Antithrombin Activators

Utilize L-iduronic acid (sodium) as a key building block in medicinal chemistry programs aimed at developing novel anticoagulants. The direct evidence linking the IdoA ²S₀ skew-boat conformation to high-affinity antithrombin III binding (Kd = 0.050 μM vs. 0.154 μM for the ¹C₄-locked analog) [1] provides a rational basis for designing conformationally biased or locked IdoA analogs. These analogs can serve as probes to further dissect the anticoagulant mechanism or as leads with potentially improved therapeutic profiles.

Analytical Standard for GAG Composition Analysis

Employ high-purity L-iduronic acid (sodium) as a quantitative standard in HPLC, GC-MS, or NMR methods for determining the iduronic acid content and IdoA/GlcA ratio in pharmaceutical heparin, research-grade heparan sulfate, and dermatan sulfate samples [1]. Given that IdoA is the predominant uronic acid in heparin and its ratio varies with biological source and activity [2], accurate quantitation using a certified standard is critical for quality control, batch-to-batch consistency, and structure-function correlation studies.

Application
Selection Property
Validation Focus
Heparin/HS oligosaccharide SAR
High-yielding glycosyl donor forms
α-L-iduronidation efficiency and linkage fidelity
Hydroxyapatite-binding biomaterials
IdoA-rich GAG adsorption profile
Adsorption maxima on HAP under biomimetic conditions
Conformation-activity probe design
²S₀ skew-boat access for AT III binding
Binding affinity shift upon conformational locking
GAG composition analytical standard
Certified IdoA purity and identity
IdoA/GlcA ratio quantification by HPLC, GC-MS or NMR

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